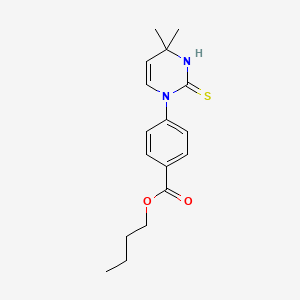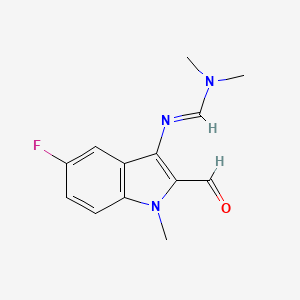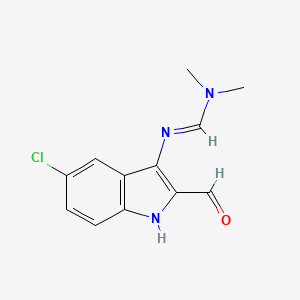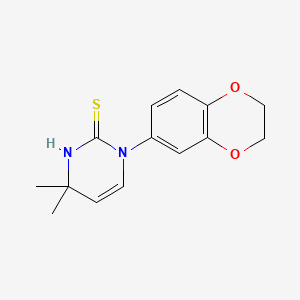
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Vue d'ensemble
Description
The compound is a derivative of 1,4-benzodioxin , which is a type of benzodioxine. Benzodioxines are organic compounds containing a benzene ring fused to a dioxine ring .
Synthesis Analysis
While specific synthesis information for the compound was not found, similar compounds such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine have been synthesized . The synthesis of related compounds often involves reactions with various reagents in different conditions .Molecular Structure Analysis
The molecular structure of similar compounds involves a benzodioxin ring attached to other functional groups . The exact structure of your compound would depend on the positions and types of these functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Similar compounds have properties such as a certain molecular weight and the presence of hydrogen bond donors and acceptors .Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibitory Agents
Compounds synthesized from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol show promising antibacterial properties and inhibitory activity against enzymes like lipoxygenase. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl have been demonstrated to be effective antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017). Similarly, various substituted N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have exhibited good inhibitory activity against certain bacterial strains and demonstrated inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Antihypertensive Properties
Compounds containing 1,4-dihydropyrimidines/pyrimidines, such as those derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have shown potential antihypertensive effects. This suggests their potential in the development of antihypertensive drugs with improved activity and lesser toxicity (Rana, Kaur, & Kumar, 2004).
Anti-inflammatory Activity
Some derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exhibit anti-inflammatory activity. For example, certain S-alkylated derivatives have been synthesized and found to possess anti-inflammatory properties, highlighting their therapeutic potential in the treatment of inflammation-related ailments (Labanauskas et al., 2004).
Antimicrobial and Antifungal Agents
Some synthesized derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol have been evaluated for their antimicrobial and antifungal activities. Certain compounds in this category have shown to possess suitable antibacterial and antifungal potential, making them candidates for developing new antimicrobial agents (Abbasi et al., 2020).
Diuretic Activity
Derivatives of 1,6-dihydropyrimidine-2-thiol, which can be synthesized from related compounds, have been tested for their diuretic activity. Some of these compounds have demonstrated moderate to good diuretic effects, indicating their potential use in treating conditions requiring diuretic intervention (Majeed & Shaharyar, 2011).
Bacterial Biofilm Inhibition and Cytotoxicity
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from similar chemical structures, have been researched for their bacterial biofilm inhibitory action. Some synthesized molecules in this category have shown inhibitory action against bacterial biofilms, along with mild cytotoxicity, suggesting their potential in antibacterial applications (Abbasi et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2)5-6-16(13(19)15-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-6,9H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQNVMCPRDPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



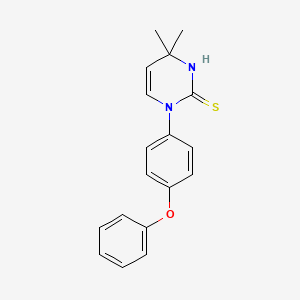
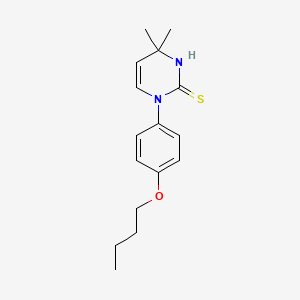
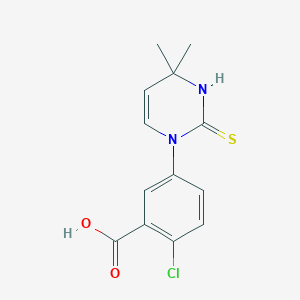

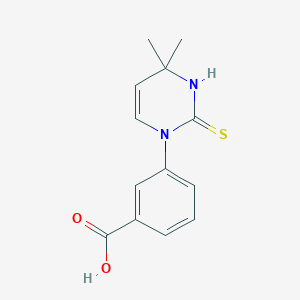
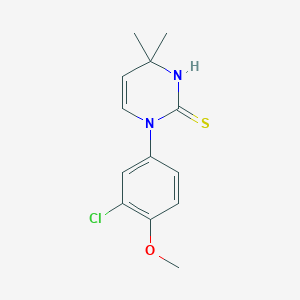

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)

